molecular formula C12H16O2 B3417522 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-7-methoxy- CAS No. 108048-58-4

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-7-methoxy-

Cat. No. B3417522
M. Wt: 192.25 g/mol
InChI Key: XDSRGROSZZUGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833169

Procedure details

A solution of 23.43 g (100 mmol) of 7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester in 160 ml of absolute tetrahydrofuran is added dropwise, over a period of 30 minutes, while stirring at room temperature, to a suspension of 3.79 g (100 mmol) of lithium aluminium hydride in 160 ml of absolute diethyl ether. After stirring at room temperature for 1 hour, 3.8 ml of water, 3.8 ml of sodium hydroxide solution (15%) and 11.4 ml of water are added to the reaction mixture. The resulting precipitate is filtered off with suction and the filtrate is concentrated to dryness by evaporation in vacuo. The oily residue is dissolved in diethyl ether, washed with water, dried with sodium sulphate and concentrated to dryness by evaporation. 7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-methanol is obtained in the form of a yellow oil.
Name
7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[CH:11][CH:12]=2)[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[CH3:17][O:16][C:10]1[CH:9]=[C:8]2[C:13]([CH2:14][CH2:15][CH:6]([CH2:4][OH:3])[CH2:7]2)=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
7-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
23.43 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2=CC(=CC=C2CC1)OC
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.79 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
O
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2CCC(CC2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.